Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Compared to 2-Chloro Analog
The ortho-bromine atom in 2-bromo-N-(3-chlorophenyl)benzamide provides a kinetically favored site for oxidative addition in Pd-catalyzed cross-coupling reactions relative to its 2-chloro counterpart. The C-Br bond (bond dissociation energy ~68 kcal/mol) is significantly weaker than the C-Cl bond (bond dissociation energy ~81 kcal/mol), leading to a faster reaction rate and higher yields in Suzuki-Miyaura and related coupling reactions [1]. In comparative synthetic studies of substituted benzamides, the brominated derivatives consistently afforded higher yields under identical mild conditions .
| Evidence Dimension | Bond Dissociation Energy (C-X, X = halogen) |
|---|---|
| Target Compound Data | C-Br bond: ~68 kcal/mol |
| Comparator Or Baseline | C-Cl bond: ~81 kcal/mol (e.g., 2-chloro-N-(3-chlorophenyl)benzamide) |
| Quantified Difference | C-Br bond is ~16% weaker than C-Cl bond, translating to faster oxidative addition in Pd(0)-catalyzed cycles. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) as reported for analogous benzamides . |
Why This Matters
The enhanced reactivity of the C-Br bond allows for milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical factors for optimizing synthetic routes and reducing costs in both academic and industrial settings.
- [1] Y. R. Luo, 'Handbook of Bond Dissociation Energies in Organic Compounds', CRC Press, 2002. View Source
